molecular formula C43H82NO10P B156062 Phosphatidyl-tris CAS No. 131235-28-4

Phosphatidyl-tris

Cat. No.: B156062
CAS No.: 131235-28-4
M. Wt: 804.1 g/mol
InChI Key: YIOFGSXRHXGDLX-NZFSMJPNSA-N
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Description

Phosphatidyl-tris, also known as this compound, is a useful research compound. Its molecular formula is C43H82NO10P and its molecular weight is 804.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cellular Signaling and Membrane Dynamics

Phosphatidyl-Tris plays a significant role in cellular signaling processes. Its interaction with proteins involved in membrane dynamics has been studied extensively:

  • Membrane Interaction Studies : Research indicates that phosphatidylserine (PS), which shares structural similarities with this compound, enhances the transfer of ceramide-1-phosphate (C1P) between membranes. This suggests that this compound may also facilitate similar interactions, promoting lipid exchange at membrane contact sites (MCSs) between organelles such as the endoplasmic reticulum (ER) and mitochondria .
  • Fluorescence Studies : Advanced techniques like fluorescence recovery after photobleaching (FRAP) and total internal reflection fluorescence microscopy (TIRFM) have been employed to analyze the dynamics of PS in live cells. These methods can potentially be adapted to study this compound, providing insights into its behavior within cellular membranes .

Therapeutic Potential

The therapeutic applications of this compound are emerging, particularly in the context of infectious diseases and cancer:

  • Antimicrobial Activity : High-throughput screening has identified inhibitors targeting phosphatidylserine decarboxylases (PSD), which are crucial for maintaining cellular phospholipid homeostasis. Given the structural relationship between PS and this compound, compounds that affect PSD may also influence this compound metabolism, presenting a novel avenue for developing antimicrobial agents against drug-resistant strains .
  • Cancer Research : Recent studies suggest that targeting PSDs may have implications in cancer treatment. The modulation of phospholipid metabolism, including that of this compound, could influence tumor growth and metastasis. This highlights the need for further investigation into how this compound can be leveraged in cancer therapies .

Case Study 1: Phospholipid Exchange at Membrane Contact Sites

A study demonstrated that PS synthase activity is enriched at ER-mitochondria contact sites, enhancing PS transfer to mitochondria. This mechanism is likely applicable to this compound due to its similar structural characteristics. The research highlights how localized enzymatic activity can promote lipid exchange critical for cellular function .

Case Study 2: Phosphatidylserine in Pollen Tube Growth

In plant biology, research on Arabidopsis revealed that PS localization at the apical region of pollen tubes is essential for proper growth and signaling. The findings suggest that similar mechanisms involving this compound may exist in other plant systems, potentially influencing growth patterns through lipid-mediated signaling .

Data Tables

Application AreaKey FindingsReferences
Cellular SignalingEnhances C1P transfer; potential for lipid exchange
Therapeutic PotentialTargeting PSDs shows promise against infections/cancer
Membrane DynamicsStudied via FRAP/TIRFM; insights on lipid behavior

Properties

CAS No.

131235-28-4

Molecular Formula

C43H82NO10P

Molecular Weight

804.1 g/mol

IUPAC Name

[(2R)-3-[[2-amino-3-hydroxy-2-(hydroxymethyl)propoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

InChI

InChI=1S/C43H82NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)51-35-40(36-52-55(49,50)53-39-43(44,37-45)38-46)54-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,40,45-46H,3-16,21-39,44H2,1-2H3,(H,49,50)/b19-17+,20-18-/t40-/m1/s1

InChI Key

YIOFGSXRHXGDLX-NZFSMJPNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)(CO)N)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-dioleoyl-sn-glycero-3-phospho-tris
phosphatidyl-Tris

Origin of Product

United States

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